molecular formula C17H25NO2 B2373086 N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide CAS No. 1023537-24-7

N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide

Cat. No.: B2373086
CAS No.: 1023537-24-7
M. Wt: 275.392
InChI Key: MNBUVTLMHZDEEH-UHFFFAOYSA-N
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Description

N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide is a compound with a complex structure that includes a cyclopentane ring, a phenyl group, and a hydroxy-dimethylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopentane ring, followed by the introduction of the phenyl group and the hydroxy-dimethylpropyl side chain. The final step involves the formation of the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions, such as temperature, pressure, and solvent choice, play a significant role in determining the reaction outcome .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols .

Scientific Research Applications

N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: It is explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclopentane derivatives with phenyl and hydroxy-dimethylpropyl groups. Examples include:

Uniqueness

N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-16(2,13-19)12-18-15(20)17(10-6-7-11-17)14-8-4-3-5-9-14/h3-5,8-9,19H,6-7,10-13H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBUVTLMHZDEEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)C1(CCCC1)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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